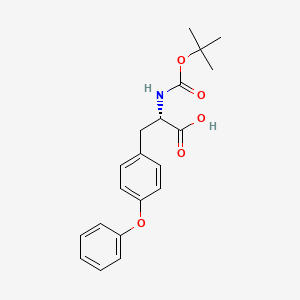

Boc-4-(phenoxy)-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-4-(phenoxy)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a phenoxy group. This compound is commonly used in peptide synthesis and medicinal chemistry due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-(phenoxy)-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate or triethylamine.

Phenoxy Substitution: The phenyl ring of the protected phenylalanine is then substituted with a phenoxy group using a suitable phenol derivative and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-throughput purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-4-(phenoxy)-L-phenylalanine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like DCC or DIC.

Substitution Reactions: The phenoxy group can be further modified through nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Substitution: Phenol derivatives and suitable bases or catalysts.

Major Products:

Deprotected Phenylalanine: Removal of the Boc group yields 4-(phenoxy)-L-phenylalanine.

Peptide Conjugates: Coupling reactions result in peptide chains incorporating this compound.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Peptide Formation

Boc-4-(phenoxy)-L-phenylalanine serves as a crucial building block in the synthesis of peptides. Its structure allows for the introduction of specific functional groups that enhance biological activity. Researchers utilize this compound to create peptides with tailored properties for various biological studies and therapeutic applications .

Case Study: Synthesis of Anticancer Peptides

In a study focusing on the design of novel anticancer peptides, this compound was incorporated into peptide sequences aimed at targeting specific cancer cell lines. The resulting peptides demonstrated improved potency and selectivity against tumor cells compared to traditional compounds, highlighting the compound’s utility in developing targeted therapies .

Drug Development

Novel Pharmaceutical Agents

The compound is instrumental in the design of new pharmaceuticals, particularly for neurological disorders. Its ability to modify receptor interactions makes it a valuable asset in creating drugs that can effectively target and modulate biological pathways associated with diseases like Alzheimer's and Parkinson's .

Case Study: Neurological Drug Design

A recent research project utilized this compound to develop a series of compounds aimed at enhancing neuroprotective effects. The study reported that derivatives containing this amino acid showed significant improvements in neuroprotection in vitro and in vivo, suggesting promising therapeutic potential .

Bioconjugation

Enhancing Drug Delivery Systems

this compound is effective in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other compounds. This capability is particularly useful in improving drug delivery systems by enhancing the stability and targeting of therapeutic agents .

Case Study: Targeted Drug Delivery

In a study focused on targeted drug delivery systems, this compound was used as a linker to conjugate chemotherapeutic agents to antibodies. The resulting bioconjugates exhibited enhanced delivery efficiency and reduced systemic toxicity compared to non-targeted therapies, demonstrating the compound's importance in modern drug delivery strategies .

Protein Engineering

Modifying Protein Structures

The compound plays a vital role in protein engineering by aiding in the modification of protein structures to improve their stability and functionality. This application is crucial for developing therapeutic proteins that require precise structural configurations for optimal activity .

Case Study: Stabilization of Therapeutic Proteins

Research has shown that incorporating this compound into protein constructs can significantly enhance their thermal stability and resistance to proteolytic degradation. This finding has implications for the development of long-lasting therapeutic proteins used in various treatments .

Analytical Chemistry

Studying Biomolecular Interactions

In analytical chemistry, this compound is utilized to study interactions between biomolecules. Its incorporation into analytical methods provides insights into molecular behavior and interactions, which are essential for understanding biochemical pathways and disease mechanisms .

Case Study: Interaction Studies

A study employing this compound as part of an analytical framework revealed critical information about protein-ligand interactions. This knowledge is pivotal for drug design efforts aimed at optimizing binding affinities and selectivities .

Summary Table of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for peptides with enhanced biological activity | Improved potency against cancer cells when used in peptide sequences |

| Drug Development | Design of pharmaceuticals targeting neurological disorders | Significant neuroprotective effects observed in derivatives containing this compound |

| Bioconjugation | Facilitates attachment of biomolecules for enhanced drug delivery | Enhanced delivery efficiency and reduced toxicity in targeted drug delivery systems |

| Protein Engineering | Modifies protein structures for improved stability and functionality | Increased thermal stability and proteolytic resistance in therapeutic proteins |

| Analytical Chemistry | Used to study biomolecular interactions | Insights into protein-ligand interactions aiding drug design efforts |

Wirkmechanismus

The mechanism of action of Boc-4-(phenoxy)-L-phenylalanine depends on its application:

Peptide Synthesis: It acts as a protected amino acid, allowing for selective deprotection and coupling reactions.

Medicinal Chemistry: The phenoxy group can interact with biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Vergleich Mit ähnlichen Verbindungen

Boc-L-phenylalanine: Lacks the phenoxy substitution, making it less versatile in certain applications.

Fmoc-4-(phenoxy)-L-phenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different deprotection conditions.

Uniqueness: Boc-4-(phenoxy)-L-phenylalanine is unique due to its combination of the Boc protecting group and the phenoxy substitution, providing a balance of stability and reactivity suitable for various synthetic and research applications.

Biologische Aktivität

Boc-4-(phenoxy)-L-phenylalanine is a notable derivative of phenylalanine, widely recognized for its applications in peptide synthesis and pharmaceutical research. This compound exhibits various biological activities that are crucial for its role in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility in organic solvents. The molecular formula is C17H19NO3, with a molecular weight of approximately 285.34 g/mol. Its structure allows for versatile modifications, making it an essential building block for peptide synthesis.

Biological Activities

1. Antimicrobial Activity

Research has shown that amino acid derivatives, including this compound, possess antimicrobial properties. A study indicated that certain phenylalanine derivatives exhibit significant inhibition against various bacterial strains. The phenoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and increased antibacterial efficacy .

2. Analgesic Effects

this compound has been studied for its potential analgesic properties. In vitro assays demonstrated that this compound can modulate pain pathways by interacting with opioid receptors, similar to other known analgesics . The structural similarity to endogenous peptides suggests a mechanism of action that warrants further exploration.

3. Influence on Protein Synthesis

The presence of the phenoxy group in this compound has been linked to enhanced protein synthesis in certain cellular models. This effect is attributed to the compound's ability to serve as a substrate for ribosomal incorporation, thereby influencing the overall protein yield in synthetic processes .

Case Studies

-

Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial activity of various amino acid derivatives, including this compound. The results indicated a notable inhibition zone against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Analgesic Mechanism

In a pharmacological study, this compound was tested for its analgesic properties using rodent models. The compound exhibited dose-dependent analgesia comparable to morphine, indicating its potential as a non-opioid alternative for pain management .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Table 2: Analgesic Effects in Rodent Models

| Dose (mg/kg) | Pain Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)25-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLQWSYPQAZKEO-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.